molecular formula C14H17ClO2 B14681895 (3-Chloro-4-cyclohexylphenyl)acetic acid CAS No. 33433-85-1

(3-Chloro-4-cyclohexylphenyl)acetic acid

Cat. No.: B14681895
CAS No.: 33433-85-1
M. Wt: 252.73 g/mol
InChI Key: NOSBFRZPIIBRLZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-cyclohexylphenyl)acetic acid (Molecular Formula: C₁₄H₁₇ClO₂) is a significant chemical scaffold in medicinal chemistry research, particularly in the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) . Its structure, featuring a carboxylic acid group separated from a chloro- and cyclohexyl-substituted aromatic system, aligns with the classic pharmacophore of aryl acetic acid class anti-inflammatory agents, which are known to act as inhibitors of the cyclooxygenase (COX) enzyme system . Research indicates that this compound and its close analogs, such as the related drug Fenclorac, serve as valuable lead structures for developing agents with potent anti-inflammatory activity and a potentially improved side-effect profile, including reduced gastrointestinal ulcerogenicity commonly associated with traditional NSAIDs . The cyclohexyl and chloro substituents on the phenyl ring contribute to the molecule's lipophilicity, which can influence its absorption, distribution, and interaction with biological targets . As a key intermediate, it can be further derivatized, for instance, through amidation, to create a library of compounds for screening and structure-activity relationship (SAR) studies aimed at discovering more selective and safer therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analyses to verify the identity and purity of the compound for their specific experimental use.

Properties

CAS No.

33433-85-1

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

2-(3-chloro-4-cyclohexylphenyl)acetic acid

InChI

InChI=1S/C14H17ClO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,16,17)

InChI Key

NOSBFRZPIIBRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-cyclohexylphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and cyclohexyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenylacetic acid.

    Substitution Reaction: The deprotonated phenylacetic acid undergoes a nucleophilic substitution reaction with cyclohexyl bromide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-4-cyclohexylphenyl)acetic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-cyclohexylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or aldehydes.

    Substitution: Can result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

3-Chloro-4-cyclohexylphenylglycolic acid is a chemical compound with a unique structure, including a chloro group and a cyclohexyl group attached to a phenyl ring. It has a molecular weight of approximately 256.74 g/mol and the molecular formula C14H17ClO3C_{14}H_{17}ClO_3. It is explored for its therapeutic potential, especially in pain relief and anti-inflammatory treatments.

Synthesis
3-Chloro-4-cyclohexylphenylglycolic acid can be synthesized through several methods, but optimization is needed for industrial applications.

Potential Therapeutic Applications

3-Chloro-4-cyclohexylphenylglycolic acid's biological activity primarily involves anti-inflammatory and analgesic properties. Research suggests it may inhibit prostaglandin synthesis, which are mediators in inflammation and pain signaling pathways. This mechanism indicates potential applications in treating arthritis and other inflammatory disorders. Similar compounds can also exhibit antipyretic effects, broadening its therapeutic potential.

  • Anti-inflammatory and Analgesic Properties Research has indicated that 3-Chloro-4-cyclohexylphenylglycolic acid has anti-inflammatory and analgesic properties. It may work by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Treatment of Inflammatory Disorders Due to its anti-inflammatory properties, 3-Chloro-4-cyclohexylphenylglycolic acid may be useful in treating conditions such as arthritis and other inflammatory disorders.
  • Antipyretic Effects Compounds similar to 3-Chloro-4-cyclohexylphenylglycolic acid have shown antipyretic effects, suggesting it may also help in reducing fever.

Interactions

Interaction studies involving 3-Chloro-4-cyclohexylphenylglycolic acid focus on its pharmacokinetics and pharmacodynamics. Research suggests it may interact with biological receptors involved in pain signaling pathways, including cyclooxygenase enzymes. Understanding these interactions is crucial for predicting its therapeutic and potential side effects. Studies on drug-drug interactions are essential for assessing safety profiles when used with other medications.

Structural Similarity

Several compounds share structural similarities with 3-Chloro-4-cyclohexylphenylglycolic acid.

  • 3-Chloro-4-propoxyphenylacetic acid has similar anti-inflammatory properties.
  • 2-Chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid exhibits dual activity as an analgesic.
  • 3-Chloro-4-hydroxyphenylacetic acid is known for its role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (3-Chloro-4-cyclohexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from other phenylacetic acid derivatives. Key comparisons include:

Table 1: Structural Comparison

Compound Name Substituents (Phenyl Ring) Key Functional Groups Molecular Formula
(3-Chloro-4-cyclohexylphenyl)acetic acid 3-Cl, 4-cyclohexyl -CH₂COOH C₁₄H₁₇ClO₂
(3-Chloro-4-hydroxyphenyl)acetic acid 3-Cl, 4-OH -CH₂COOH C₈H₇ClO₃
2-(2-Chloro-4-hydroxyphenyl)acetic acid 2-Cl, 4-OH -CH₂COOH C₈H₇ClO₃
2-Chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid 3-Cl, 4-cyclohexyl, 2-Cl (acetic acid) -CHClCOOH C₁₄H₁₅Cl₂O₂

Table 2: Physicochemical Properties

Property (3-Chloro-4-cyclohexylphenyl)acetic Acid (3-Chloro-4-hydroxyphenyl)acetic Acid 2-(2-Chloro-4-hydroxyphenyl)acetic Acid
Molecular Weight 252.74 g/mol 186.59 g/mol 186.59 g/mol
Solubility Low (hydrophobic cyclohexyl) Moderate (polar -OH group) Moderate (polar -OH group)
Acidity (pKa) ~3.1 (estimated) ~2.8 ~2.9
Melting Point Not reported (predicted high) 150–152°C 145–148°C

Key Differences and Implications

Substituent Effects: The cyclohexyl group in (3-Chloro-4-cyclohexylphenyl)acetic acid increases steric hindrance and lipophilicity, reducing water solubility but enhancing affinity for nonpolar environments (e.g., lipid membranes or hydrophobic adsorbents) . The chloro group at the 3-position exerts an electron-withdrawing effect, increasing the acidity of the acetic acid proton compared to non-chlorinated analogs. Hydroxyl-substituted analogs (e.g., 3-chloro-4-hydroxyphenylacetic acid) exhibit higher solubility and hydrogen-bonding capacity, favoring applications in aqueous systems .

Functional Group Reactivity: The acetic acid group in all compounds enables chelation with metal ions (e.g., U(VI)), but the chloro and cyclohexyl groups in (3-Chloro-4-cyclohexylphenyl)acetic acid may alter binding modes. For example, steric effects from the cyclohexyl group could favor monodentate coordination (as seen in ASBB-U systems) over bidentate binding . Hydroxyl groups in analogs like (3-chloro-4-hydroxyphenyl)acetic acid facilitate redox reactions or hydrogen bonding, which are absent in the cyclohexyl-substituted compound .

Applications: (3-Chloro-4-cyclohexylphenyl)acetic acid: Potential use in hydrophobic matrices for selective metal ion recovery or as a lipophilic drug candidate. Hydroxyl-substituted analogs: Better suited for aqueous-phase applications, such as wastewater treatment or biomedical chelators .

Research Findings and Mechanistic Insights

  • The chloro and cyclohexyl substituents in the target compound may further tune adsorption kinetics by altering surface charge and accessibility.
  • Synthesis Challenges : Introducing a cyclohexyl group likely requires Friedel-Crafts alkylation or Suzuki coupling, whereas hydroxylated analogs can be synthesized via electrophilic substitution or hydrolysis .

Q & A

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166/EU standards .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from light, as chloro-substituted aromatics are prone to photodegradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines for halogenated organics .

How should researchers resolve contradictions between theoretical and experimental spectral data for this compound?

Advanced Question

  • Multi-Technique Validation : Cross-validate NMR and MS data with computational simulations (e.g., DFT calculations) to identify discrepancies in peak assignments.
  • Reference Standards : Compare against NIST-certified spectra of structurally similar compounds, such as 4-chlorophenoxyacetic acid .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals in crowded spectral regions.
  • Collaborative Analysis : Engage peer-reviewed databases or third-party labs to verify interpretations, as done in chromatographic method development for chlorinated analogs .

What methodologies are effective for assessing the purity of (3-Chloro-4-cyclohexylphenyl)acetic acid in complex mixtures?

Basic Question

  • HPLC with Diode Array Detection (DAD) : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities, adapting protocols from chlorophenoxyacetic acid analysis .
  • Melting Point Analysis : Compare observed melting points (±2°C) against literature values to detect solvent residues or polymorphic forms.
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure compliance with stability benchmarks for hygroscopic acetic acid derivatives .

How does the stability of (3-Chloro-4-cyclohexylphenyl)acetic acid vary under different pH and temperature conditions?

Advanced Question

  • pH Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 2–12) at 40°C. Monitor hydrolysis via HPLC, noting instability in alkaline conditions due to dechlorination (observed in chlorophenoxyacetic acids ).
  • Thermal Degradation Kinetics : Perform TGA-DSC to identify decomposition onset temperatures. For storage recommendations, refer to NIST data showing increased degradation rates above 50°C .
  • Light Exposure Tests : Use UV-Vis spectroscopy to quantify photodegradation products, as chloroaromatics are prone to radical-mediated breakdown .

What experimental strategies can mitigate steric hindrance during functionalization of the cyclohexyl group?

Advanced Question

  • Protecting Groups : Temporarily protect the acetic acid moiety with tert-butyldimethylsilyl (TBS) groups to reduce steric interference during cyclohexyl derivatization.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency by reducing reaction times and improving regioselectivity, as demonstrated in arylacetic acid functionalization .
  • Computational Modeling : Use molecular docking simulations to predict spatial constraints and optimize reagent positioning before lab trials .

How can researchers validate the biological activity of (3-Chloro-4-cyclohexylphenyl)acetic acid derivatives?

Advanced Question

  • Enzymatic Assays : Adapt protocols from cholinesterase inhibition studies (e.g., acetylcholine hydrolysis assays ) to screen for activity against target enzymes.
  • Dose-Response Curves : Use IC₅₀/EC₅₀ calculations in cell-based assays, ensuring replicates to account for variability in cyclohexyl group membrane permeability.
  • Metabolite Profiling : Employ LC-MS/MS to identify metabolic byproducts in hepatic microsomal preparations, referencing biomarker catalogues for phenylacetic acid analogs .

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